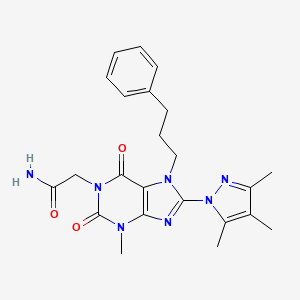

![molecular formula C6H3BrN2S B2859519 Thiazolo[4,5-c]pyridine, 7-bromo- CAS No. 108724-09-0](/img/structure/B2859519.png)

Thiazolo[4,5-c]pyridine, 7-bromo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

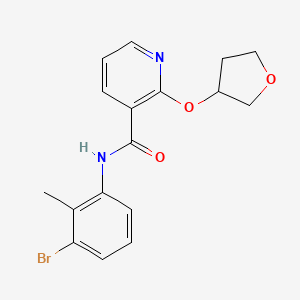

“Thiazolo[4,5-c]pyridine, 7-bromo-” is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .

Synthesis Analysis

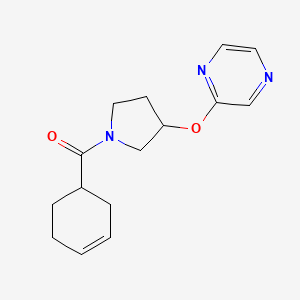

The synthesis of “Thiazolo[4,5-c]pyridine, 7-bromo-” involves aromatic nucleophilic substitution, with eleven new compounds synthesized using different nucleophiles such as alcohols, amines, and thiols . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile .Molecular Structure Analysis

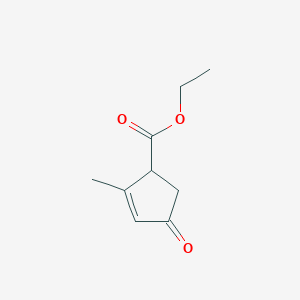

The molecular structure of “Thiazolo[4,5-c]pyridine, 7-bromo-” is characterized by the presence of a thiadiazolo[3,4-c]pyridine core .Chemical Reactions Analysis

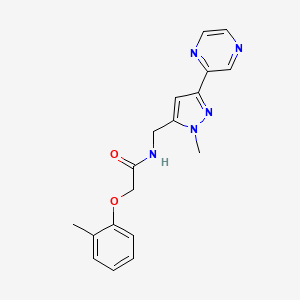

The chemical reactions involving “Thiazolo[4,5-c]pyridine, 7-bromo-” are characterized by its versatility and selectivity towards aromatic nucleophilic substitution . This compound reacts with different nucleophiles to form new compounds .科学的研究の応用

c-KIT Inhibitors for Overcoming Imatinib Resistance

Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which can help overcome Imatinib resistance . These inhibitors are particularly useful in the treatment of gastrointestinal stromal tumor (GIST). The derivative 6r, for example, is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives have also been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The PI3K signaling pathway plays a crucial role in cell growth, survival, proliferation, and differentiation, making it an important target for tumor-targeted therapy .

Antioxidant Activity

Thiazolo[4,5-b]pyridines exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have been developed for their antimicrobial properties . They can be used to inhibit the growth of or destroy harmful microorganisms.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified for their herbicidal activity . They can be used to control or kill unwanted plants.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have been developed for their anti-inflammatory properties . They can be used to reduce inflammation in the body.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been identified for their antifungal properties . They can be used to treat fungal infections.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been developed for their antitumor properties . They can be used in the treatment of various types of cancer.

Safety and Hazards

将来の方向性

The future directions for “Thiazolo[4,5-c]pyridine, 7-bromo-” could involve further exploration of its versatility and selectivity towards aromatic nucleophilic substitution . Additionally, its potential use in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) could be further explored .

作用機序

Target of Action

7-Bromothiazolo[4,5-c]pyridine, also known as Thiazolo[4,5-c]pyridine, 7-bromo-, is a part of the thiazolo[4,5-b]pyridines class of organic compounds . These compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It’s known that these compounds can interact with a wide range of receptor targets , which may be crucial for their multifaceted pharmacological effects .

Result of Action

The molecular and cellular effects of 7-Bromothiazolo[4,5-c]pyridine’s action are likely to be diverse, given its broad spectrum of pharmacological activities . These activities suggest that the compound may induce changes at the cellular level that result in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .

特性

IUPAC Name |

7-bromo-[1,3]thiazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWWNXSTHMZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)Br)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromothiazolo[4,5-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)

![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2859450.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)